molecular formula C15H12FN3 B12074707 3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine

3'-Fluoro-4-(1H-imidazol-1-yl)-[1,1'-biphenyl]-3-amine

Cat. No.: B12074707
M. Wt: 253.27 g/mol
InChI Key: LOMUJOXWMVVHQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine is a compound that features a biphenyl core substituted with a fluoro group and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Suzuki-Miyaura cross-coupling reaction to form the biphenyl core, followed by nucleophilic substitution to introduce the fluoro group and imidazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, modulating their activity. The fluoro group can enhance the compound’s binding affinity and stability. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3’-Fluoro-4-(1H-imidazol-1-yl)-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The combination of the fluoro group and imidazole ring on the biphenyl core can enhance its reactivity and binding affinity compared to similar compounds .

Properties

Molecular Formula

C15H12FN3

Molecular Weight

253.27 g/mol

IUPAC Name

5-(3-fluorophenyl)-2-imidazol-1-ylaniline

InChI

InChI=1S/C15H12FN3/c16-13-3-1-2-11(8-13)12-4-5-15(14(17)9-12)19-7-6-18-10-19/h1-10H,17H2

InChI Key

LOMUJOXWMVVHQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N3C=CN=C3)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.